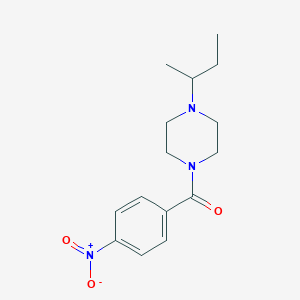
1-Sec-butyl-4-(4-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Sec-butyl-4-(4-nitrobenzoyl)piperazine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a specific mechanism of action that makes it useful in various biochemical and physiological experiments.
Mecanismo De Acción
1-Sec-butyl-4-(4-nitrobenzoyl)piperazine acts as a competitive inhibitor of nucleoside transporters. It binds to the transporter protein and prevents the uptake of nucleosides into the cell. This inhibition is reversible, and the transporters can regain their function once the 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine is removed.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine has several biochemical and physiological effects. It has been shown to inhibit DNA synthesis and cell proliferation in various cell types. It also affects the metabolism of nucleosides, leading to changes in the levels of various nucleoside metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the function of these transporters without affecting other cellular processes. However, the reversible nature of 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine inhibition can make it difficult to interpret experimental results. Additionally, the use of 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine requires careful optimization of experimental conditions, such as the concentration and exposure time, to avoid unwanted effects.
Direcciones Futuras
There are several future directions for the use of 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine in scientific research. One area of interest is the role of nucleoside transporters in cancer cells. 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its potential as a cancer therapy. Another area of interest is the development of more specific inhibitors of nucleoside transporters, which could provide greater insights into their function and potential therapeutic applications.
Conclusion:
In conclusion, 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine is a synthetic compound that has been widely used in scientific research to study the function of nucleoside transporters. Its specificity for these transporters has made it a valuable tool in various biochemical and physiological experiments. While there are limitations to its use, such as the reversible nature of its inhibition, 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine has provided valuable insights into the role of nucleoside transporters in cellular processes. Further research is needed to fully understand the potential applications of 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine in various fields of study.
Métodos De Síntesis
The synthesis of 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine involves the reaction of 1-sec-butylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The overall yield of the synthesis method is around 60%.
Aplicaciones Científicas De Investigación
1-Sec-butyl-4-(4-nitrobenzoyl)piperazine has been extensively used in scientific research as a tool to study the function of nucleoside transporters. These transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine inhibits the function of these transporters, thereby allowing researchers to study their role in various physiological processes.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
(4-butan-2-ylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H21N3O3/c1-3-12(2)16-8-10-17(11-9-16)15(19)13-4-6-14(7-5-13)18(20)21/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
TWXPRMXUQHHGJM-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)
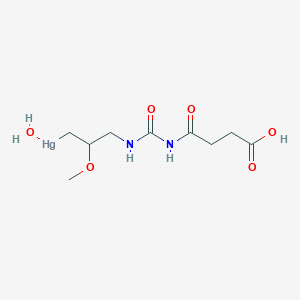
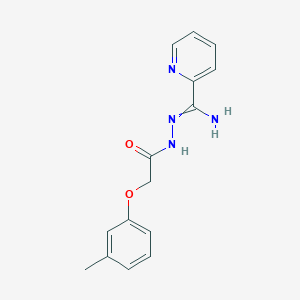
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
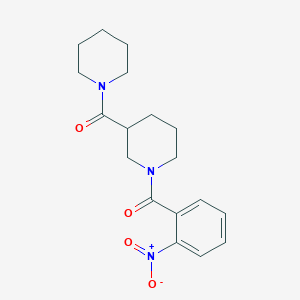
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)
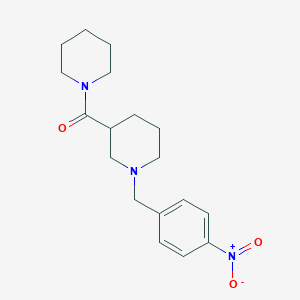
methanone](/img/structure/B229470.png)
methanone](/img/structure/B229471.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229478.png)
